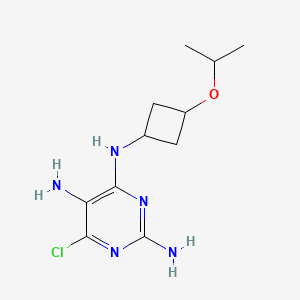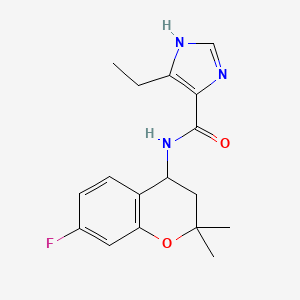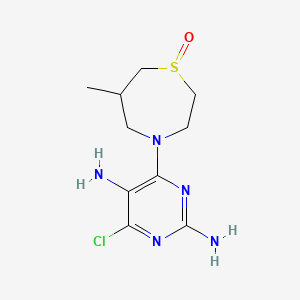
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine, also known as COTI-2, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Mecanismo De Acción
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is a novel small molecule inhibitor that targets mutant p53, a protein that is commonly found in various types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine binds to mutant p53 and induces a conformational change, leading to the restoration of wild-type p53 function. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal models, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to reduce tumor size and improve survival rates. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has not shown any significant toxicity in pre-clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is its specificity for mutant p53, making it a promising candidate for the treatment of various types of cancer. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in pre-clinical studies, with a significant reduction in tumor size and improved survival rates. However, the yield of the synthesis process is low, which may limit the availability of the compound for further research. Further studies are needed to determine the optimal dosage and administration of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans.
Direcciones Futuras
For 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine include further pre-clinical studies to determine the optimal dosage and administration of the compound in humans. Clinical trials are also needed to evaluate the safety and efficacy of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans. In addition, further research is needed to determine the potential for combination therapy with other chemotherapy agents and radiation therapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine may also have potential applications in other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.
Métodos De Síntesis
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine can be synthesized through a multi-step process starting from 2-amino-4-chloro-6-methylpyrimidine. The synthesis involves the formation of a thiazepane ring and subsequent reaction with a ketone to form the final product. The yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to have anti-tumor activity in various cancer cell lines, including breast, colon, lung, and ovarian cancers. In pre-clinical studies, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in animal models, with a significant reduction in tumor size and improved survival rates.
Propiedades
IUPAC Name |
4-chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5OS/c1-6-4-16(2-3-18(17)5-6)9-7(12)8(11)14-10(13)15-9/h6H,2-5,12H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWRDKTRSVTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)C1)C2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

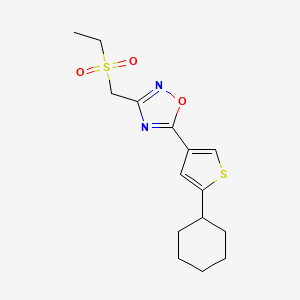
![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
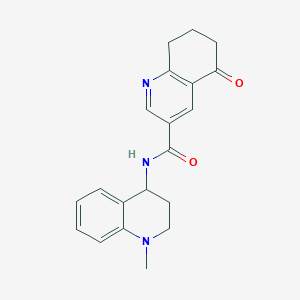
![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
